

"analytical methods for 3,3,3-trimethoxypropanenitrile"

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Compound of Interest

Compound Name: 3,3,3-trimethoxypropanenitrile

CAS No.: 70138-31-7

Cat. No.: B042950

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Analytical Profiling of 3,3,3-Trimethoxypropanenitrile

High-Performance Protocols for Purity, Identity, and Stability Assessment

Introduction & Chemical Context

3,3,3-Trimethoxypropanenitrile (CAS: 70138-31-7) is a specialized trifunctional building block. Structurally, it represents the trimethyl orthoester derivative of cyanoacetic acid. Its utility lies in the orthogonal reactivity of its functional groups: the nitrile (-CN) serves as a precursor for amines or acids, while the trimethoxy orthoester moiety

acts as a masked carboxyl group, stable to base but highly sensitive to acid.

Critical Analytical Challenge: The orthoester functionality renders this molecule susceptible to rapid hydrolysis upon exposure to atmospheric moisture or acidic media. Standard reverse-

phase HPLC (using aqueous acidic mobile phases) often degrades the analyte during the run, leading to ghost peaks and inaccurate purity assignment.

This guide defines a self-validating analytical workflow prioritizing Gas Chromatography (GC) for purity and Nuclear Magnetic Resonance (NMR) for structural authentication, ensuring data integrity for regulatory filing.

Physicochemical Profile

Property	Value	Analytical Implication
Molecular Formula		MW = 145.16 g/mol
Boiling Point	227°C (at 760 mmHg)	Requires high-temperature GC column (e.g., 260°C+ limit).
Density	1.036 g/mL	Volumetric sampling is viable.
Solubility	Soluble in MeOH, , EtOAc	Compatible with standard organic injection solvents.
Reactivity	Moisture Sensitive	Avoid aqueous diluents. Use dry solvents and anhydrous .
Key Impurities	Methyl cyanoacetate, Methanol	Hydrolysis products must be resolved in the method.

Protocol A: Purity Assessment by GC-FID

Rationale: Due to the molecule's volatility and lack of a strong UV chromophore (outside the low-UV nitrile absorption), GC-FID is the gold standard for quantitative purity. It avoids the hydrolysis risks associated with aqueous HPLC.

3.1. Instrument Configuration[1][2][3]

- System: Agilent 8890 or equivalent GC with FID.
- Column: DB-5ms UI (5%-phenyl-methylpolysiloxane), 30 m

0.25 mm

0.25 μm .

- Why: The "Ultra Inert" (UI) phase minimizes active site interactions with the nitrile group, reducing tailing.
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
- Inlet: Split/Splitless, 250°C.
 - Split Ratio: 50:1 (To prevent column overload and improve peak shape).

3.2. Temperature Program

The high boiling point (227°C) requires an aggressive ramp to elute the main peak while resolving the low-boiling methanol impurity early.

Stage	Rate (°C/min)	Value (°C)	Hold Time (min)
Initial	-	50	2.0
Ramp 1	15	260	5.0
Total Run Time	21.0 min		

3.3. Sample Preparation (Strictly Anhydrous)

- Diluent: Dichloromethane (DCM), HPLC Grade, dried over molecular sieves (3Å).
- Stock Solution: Weigh 50 mg of sample into a 20 mL headspace vial (to minimize moisture ingress) or volumetric flask.
- Dilution: Dilute to volume with dry DCM to achieve ~2.5 mg/mL.
- Filtration: If particulates are visible, filter through a 0.45 μm PTFE syringe filter (hydrophobic). Do not use Nylon (absorbs moisture).

3.4. System Suitability Criteria

- Tailing Factor (Tf):

(Nitrile peaks often tail; strict control required).

- Resolution (

):

between Methyl Cyanoacetate (impurity) and **3,3,3-Trimethoxypropanenitrile**.

Protocol B: Structural Identification by ¹H-NMR

Rationale: NMR provides the only definitive confirmation of the intact orthoester structure versus the ester hydrolysis product.

4.1. Method Parameters^{[1][2][3][4][5][6]}

- Field Strength: 400 MHz or higher.^[4]
- Solvent: Benzene-
(
) is preferred over
.
 - Expert Insight: Chloroform often contains trace HCl (acidic), which can catalyze hydrolysis in the NMR tube, confusing the operator. Benzene-
is non-acidic and provides superior magnetic anisotropy to separate the methoxy signals.
- Internal Standard: Tetramethylsilane (TMS).

4.2. Diagnostic Signals (Expected in

)

Moiety	Shift (, ppm)	Multiplicity	Integral	Structural Proof
	~3.15 - 3.25	Singlet	9H	Confirms intact orthoester. (Ester would be 3H).
	~2.50 - 2.60	Singlet	2H	Alpha-proton to nitrile.

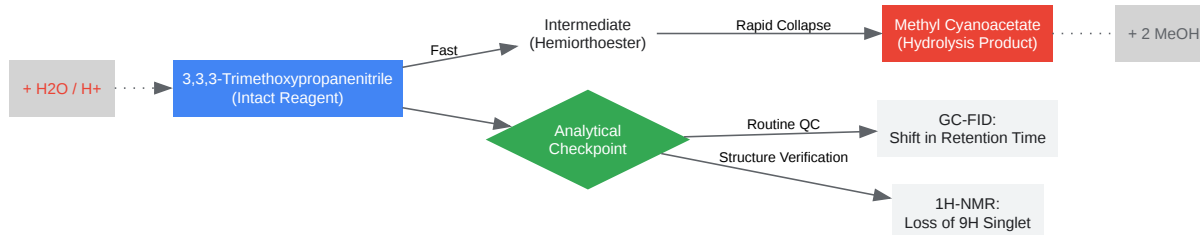
Note: If hydrolysis occurs, a new singlet at ~3.6 ppm (Methyl ester) and ~3.3 ppm (Methanol) will appear.

Protocol C: Stability & Hydrolysis Monitoring

Rationale: Determining the "shelf-life" of the reagent in solution is critical for process chemistry.

5.1. Experimental Workflow

The following diagram illustrates the degradation pathway and the decision logic for analysis.



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Caption: Hydrolysis pathway of **3,3,3-trimethoxypropanenitrile**. The rapid collapse of the intermediate hemioorthoester makes the methyl cyanoacetate the primary impurity marker.

5.2. Forced Degradation Procedure

- Prepare a 10 mg/mL solution in THF.
- Add 10% (v/v) 0.1 M HCl.
- Inject into GC-FID at T=0, T=1h, T=4h.
- Observation: Monitor the disappearance of the peak at ~12.5 min (Parent) and the growth of the peak at ~6.0 min (Methyl Cyanoacetate).

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